Cas no 90642-63-0 (1-(4-Methoxyphenyl)ethanamine)

1-(4-Methoxyphenyl)ethanamine structure
1-(4-Methoxyphenyl)ethanamine structure
اسم المنتج:1-(4-Methoxyphenyl)ethanamine
كاس عدد:90642-63-0
وسط:C9H14ClNO
ميغاواط:187.666561603546
MDL:MFCD12198855
CID:1056129
PubChem ID:17938752

1-(4-Methoxyphenyl)ethanamine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-(4-Methoxyphenyl)ethanamine hydrochloride
    • 1-(4-Methoxyphenyl)ethylamine Hydrochloride
    • 1-(4-Methoxyphenyl)ethanamine hydrochloride (1:1)
    • FYLBCUWOAFIYOW-UHFFFAOYSA-N
    • 1-(4-methoxyphenyl)ethanamine HCl
    • 1-(4-Methoxyphenyl)ethylamine HCl
    • 1-(4-Methoxyphenyl)ethylamine, HCl
    • 4964AJ
    • TRA0089557
    • SY005337
    • 1-(4-Methoxyphenyl)ethylamineHydrochloride
    • 1-(4-methoxyphenyl)-ethylamine hydrochloride
    • 1-(4-Methoxyphenyl)ethan-1-amine hydrochlo
    • Benzenemethanamine, 4-methoxy-α-methyl-, hydrochloride (9CI)
    • Benzylamine, p-methoxy-α-methyl-, hydrochloride (7CI)
    • 1-(4-Methoxyphenyl)ethan-1-amine hydrochloride
    • AS-32249
    • 1-(4-methoxyphenyl)ethanamine;hydrochloride
    • SCHEMBL2186508
    • ?1-(4-Methoxyphenyl)ethylamine Hydrochloride
    • CS-0094463
    • MFCD12198855
    • DB-078763
    • 90642-63-0
    • AKOS022183563
    • 1-(4-Methoxyphenyl)ethanamine
    • MDL: MFCD12198855
    • نواة داخلي: 1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
    • مفتاح Inchi: FYLBCUWOAFIYOW-UHFFFAOYSA-N
    • ابتسامات: Cl.O(C)C1C=CC(C(C)N)=CC=1

حساب السمة

  • نوعية دقيقة: 187.07600
  • النظائر كتلة واحدة: 187.0763918g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 2
  • تعقيدات: 108
  • رابطة تساهمية وحدة العد: 2
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 35.2

الخصائص التجريبية

  • اللون / الشكل: No data avaiable
  • نقطة انصهار: No data available
  • نقطة الغليان: No data available
  • نقطة الوميض: 121.8℃
  • بسا: 35.25000
  • لوغب: 3.21720
  • ضغط البخار: No data available

1-(4-Methoxyphenyl)ethanamine أمن المعلومات

1-(4-Methoxyphenyl)ethanamine الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
abcr
AB451726-10 g
1-(4-Methoxyphenyl)ethylamine HCl; .
90642-63-0
10g
€244.20 2023-07-18
abcr
AB451726-25 g
1-(4-Methoxyphenyl)ethylamine HCl; .
90642-63-0
25g
€461.00 2023-07-18
Apollo Scientific
OR954061-5g
1-(4-Methoxyphenyl)ethylamine hydrochloride
90642-63-0 98%
5g
£110.00 2025-02-20
TRC
M226608-100mg
1-(4-Methoxyphenyl)ethanamine
90642-63-0
100mg
$ 65.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853155-5g
1-(4-Methoxyphenyl)ethylamine Hydrochloride
90642-63-0 ≥97%
5g
¥573.30 2022-01-10
Alichem
A019111021-5g
1-(4-Methoxyphenyl)ethanamine hydrochloride
90642-63-0 95%
5g
$169.00 2023-08-31
Alichem
A019111021-25g
1-(4-Methoxyphenyl)ethanamine hydrochloride
90642-63-0 95%
25g
$513.08 2023-08-31
Aaron
AR003DPD-250mg
_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride
90642-63-0 97%
250mg
$13.00 2025-01-22
1PlusChem
1P003DH1-25g
_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride
90642-63-0 >97%
25g
$370.00 2024-04-20
Ambeed
A293577-250mg
1-(4-Methoxyphenyl)ethylamine Hydrochloride
90642-63-0 97%
250mg
$14.0 2024-04-16

1-(4-Methoxyphenyl)ethanamine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ;  20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
General synthesis of primary amines via reductive amination employing a reusable nickel catalyst
Hahn, G.; Kunnas, P.; de Jonge, N. ; Kempe, R., Nature Catalysis, 2019, 2(1), 71-77

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Ammonium acetate ,  Hydrogen Catalysts: Cobalt phosphide (Co2P) Solvents: Ethanol ;  12 h, 20 bar, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
المراجع
Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl Compounds
Sheng, Min; Fujita, Shu; Yamaguchi, Sho ; Yamasaki, Jun; Nakajima, Kiyotaka ; et al, JACS Au, 2021, 1(4), 501-507

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Triphos ,  Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ;  15 min, rt
1.2 Reagents: Hydrogen ,  Ammonia ;  24 h, 40 bar, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  4 - 5 h, rt
المراجع
Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines
Murugesan, Kathiravan; Wei, Zhihong; Chandrashekhar, Vishwas G.; Neumann, Helfried; Spannenberg, Anke; et al, Nature Communications, 2019, 10(1), 1-9

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
المراجع
Bioinspired Organocatalytic Aerobic C-H Oxidation of Amines with an ortho-Quinone Catalyst
Qin, Yan; Zhang, Long; Lv, Jian; Luo, Sanzhong; Cheng, Jin-Pei, Organic Letters, 2015, 17(6), 1469-1472

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: tert-Butyl peroxide ,  Benzophenone imine Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Chlorobenzene ;  48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  15 h, 40 °C
المراجع
Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling
Kramer, Soeren, Organic Letters, 2019, 21(1), 65-69

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: 2482544-45-4 Solvents: Methylcyclohexane ,  tert-Butyl methyl ether ;  rt
المراجع
Chiral Bronsted Acids Catalyze Asymmetric Additions to Substrates that Are Already Protonated: Highly Enantioselective Disulfonimide-Catalyzed Hantzsch Ester Reductions of NH-Imine Hydrochloride Salts
Wakchaure, Vijay N.; Obradors, Carla; List, Benjamin, Synlett, 2020, 31(17), 1707-1712

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron Solvents: Water ;  20 h, 6.5 MPa, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst
Baeumler, Christoph; Bauer, Christof; Kempe, Rhett, ChemSusChem, 2020, 13(12), 3110-3114

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Cobalt (supported on N-doped amorphous carbonmaterial) Solvents: Water ;  20 h, 10 bar, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
المراجع
Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions
Elfinger, Matthias; Schoenauer, Timon; Thomae, Sabrina L. J.; Staeglich, Robert; Drechsler, Markus; et al, ChemSusChem, 2021, 14(11), 2360-2366

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
Selective conversion of benzylic carbon-hydrogen bonds to an amine function by oxidative nucleophilic substitution
Guy, Alain; Lemor, Alain; Doussot, Joel; Lemaire, Marc, Synthesis, 1988, (11), 900-2

1-(4-Methoxyphenyl)ethanamine Raw materials

1-(4-Methoxyphenyl)ethanamine Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:90642-63-0)1-(4-Methoxyphenyl)ethanamine
A860741
نقاء:99%
كمية:25g
الأسعار ($):273.0